molecular formula C10H13N2+ B14203209 3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium CAS No. 918871-84-8

3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium

Cat. No.: B14203209
CAS No.: 918871-84-8
M. Wt: 161.22 g/mol
InChI Key: ULRNXTUTRXBQGW-UHFFFAOYSA-N
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Description

3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium is a complex organic compound that features a pyrrole ring fused with a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium typically involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation. This method has been optimized to use t-BuOK as a base for the triflation step, which has shown high efficiency . The one-pot protocol is preferred over conventional step-by-step synthesis due to its better performance and efficiency .

Industrial Production Methods

For industrial-scale production, the method allows the production of up to 60 grams of the target compound in one run using commercially available reagents and common laboratory equipment . This makes it feasible for large-scale applications and commercialization.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to yield various reduced forms.

    Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the pyrrole or pyridinium rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrrole derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium apart is its unique combination of a pyrrole ring and a pyridinium ion, which imparts distinct chemical and physical properties. This makes it particularly valuable for specific applications in drug development and material science .

Properties

CAS No.

918871-84-8

Molecular Formula

C10H13N2+

Molecular Weight

161.22 g/mol

IUPAC Name

3-(2,5-dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium

InChI

InChI=1S/C10H13N2/c1-12-6-2-3-10(8-12)9-4-5-11-7-9/h2-4,6,8,11H,5,7H2,1H3/q+1

InChI Key

ULRNXTUTRXBQGW-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1)C2=CCNC2

Origin of Product

United States

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